molecular formula C26H25ClN4O3 B4045211 2-{5-[4-(3-chlorobenzoyl)-1-piperazinyl]-2-nitrophenyl}-1,2,3,4-tetrahydroisoquinoline

2-{5-[4-(3-chlorobenzoyl)-1-piperazinyl]-2-nitrophenyl}-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B4045211
M. Wt: 477.0 g/mol
InChI Key: VNORHMKDJFSHNF-UHFFFAOYSA-N
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Description

2-{5-[4-(3-chlorobenzoyl)-1-piperazinyl]-2-nitrophenyl}-1,2,3,4-tetrahydroisoquinoline is a useful research compound. Its molecular formula is C26H25ClN4O3 and its molecular weight is 477.0 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 476.1615184 g/mol and the complexity rating of the compound is 725. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Conformational Analysis

The synthesis and conformational analysis of naphth[1,2-e][1,3]oxazino[4,3-a][1,3]isoquinoline and naphth[2,1- e][1,3]oxazino[4,3-a]isoquinoline derivatives demonstrate the chemical versatility and structural insights of compounds related to tetrahydroisoquinoline. These studies provide foundational knowledge for understanding the behavior and potential applications of similar compounds in pharmaceuticals and materials science (Heydenreich et al., 2008).

Analgesic and Anti-inflammatory Activities

Research on Mannich bases of 5-nitro-2-benzoxazolinones, which are structurally related to the compound of interest, has shown promising analgesic and anti-inflammatory activities. This suggests potential applications in developing new therapeutic agents for treating pain and inflammation (Köksal et al., 2007).

Anti-tuberculosis Activity

The development of new and potent analogues of anti-tuberculosis agents with improved bioavailability is critical for addressing drug-resistant tuberculosis. Modifications to the structural components similar to those in the compound of interest have been shown to retain strong anti-tuberculosis activity while improving pharmacokinetic profiles (Tangallapally et al., 2006).

Metabolic Enzyme Inhibition

Novel piperazine and morpholine substituted quinolines have been synthesized and shown to have effective inhibition profiles against some metabolic enzymes. These compounds have the potential to treat diseases like glaucoma, epilepsy, Alzheimer’s disease, leukemia, and type-2 diabetes mellitus, highlighting the therapeutic applications of structural analogues (Çakmak et al., 2020).

Antimicrobial and Antimalarial Activities

The synthesis and evaluation of heterocyclic carboxamides as potential antipsychotic agents, along with the exploration of quinolone antibacterial agents and organocatalytic enantioselective Pictet-Spengler reactions, further underline the diverse scientific research applications of compounds related to tetrahydroisoquinoline, piperazine, and nitrophenyl groups. These studies contribute to the fields of antimicrobial and antimalarial research, offering insights into new drug development (Norman et al., 1996; Sanchez et al., 1988; Mons et al., 2014).

Properties

IUPAC Name

(3-chlorophenyl)-[4-[3-(3,4-dihydro-1H-isoquinolin-2-yl)-4-nitrophenyl]piperazin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25ClN4O3/c27-22-7-3-6-20(16-22)26(32)29-14-12-28(13-15-29)23-8-9-24(31(33)34)25(17-23)30-11-10-19-4-1-2-5-21(19)18-30/h1-9,16-17H,10-15,18H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNORHMKDJFSHNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C3=C(C=CC(=C3)N4CCN(CC4)C(=O)C5=CC(=CC=C5)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-{5-[4-(3-chlorobenzoyl)-1-piperazinyl]-2-nitrophenyl}-1,2,3,4-tetrahydroisoquinoline
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2-{5-[4-(3-chlorobenzoyl)-1-piperazinyl]-2-nitrophenyl}-1,2,3,4-tetrahydroisoquinoline
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2-{5-[4-(3-chlorobenzoyl)-1-piperazinyl]-2-nitrophenyl}-1,2,3,4-tetrahydroisoquinoline
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2-{5-[4-(3-chlorobenzoyl)-1-piperazinyl]-2-nitrophenyl}-1,2,3,4-tetrahydroisoquinoline
Reactant of Route 5
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2-{5-[4-(3-chlorobenzoyl)-1-piperazinyl]-2-nitrophenyl}-1,2,3,4-tetrahydroisoquinoline
Reactant of Route 6
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2-{5-[4-(3-chlorobenzoyl)-1-piperazinyl]-2-nitrophenyl}-1,2,3,4-tetrahydroisoquinoline

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.